While the provided literature does not detail the specific synthesis of LY3020371, it suggests that a series of racemic aryl-substituted phenylalanines, including related compounds, were synthesized and evaluated for their activity at various glutamate receptors []. The synthesis of these compounds likely involves multiple steps, including the formation of the aryl-substituted phenylalanine core and subsequent modifications to introduce specific functional groups.
The molecular structure of LY3020371 is characterized by a phenylalanine backbone with a 3,4-difluorophenyl substituent on the β-carbon. This structure allows the molecule to interact with the binding sites of mGlu2/3 receptors, leading to its antagonistic effects []. X-ray crystallography studies of similar compounds complexed with glutamate receptor ligand-binding domains provide valuable insights into the specific interactions and orientations of these molecules within the binding pockets [].
LY3020371 acts as a potent and selective antagonist of metabotropic glutamate receptors 2 and 3 (mGlu2/3) []. By binding to these receptors, it prevents the binding of glutamate, the primary excitatory neurotransmitter in the brain. This antagonism of mGlu2/3 receptors has been implicated in various physiological processes and is a target for developing treatments for neurological and psychiatric disorders [].
LY3020371 serves as a valuable tool in scientific research, particularly in neuroscience and pharmacology. Its primary application lies in investigating the roles of mGlu2/3 receptors in various physiological and pathological processes. For instance, studies using LY3020371 have explored its potential as a treatment for depression by comparing its effects to ketamine, a non-competitive NMDA receptor antagonist [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: